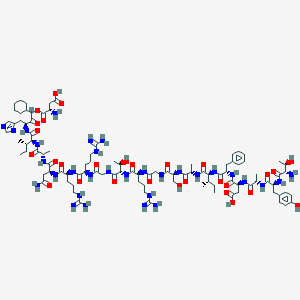
Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- is a type of enzyme inhibitor that blocks the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate proteins, adding a phosphate group to specific amino acids such as serine, threonine, or tyrosine. This phosphorylation regulates various cellular processes, including cell growth, differentiation, and metabolism. Protein kinase inhibitors are crucial in the treatment of diseases like cancer, where hyperactive protein kinases drive the proliferation of malignant cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase inhibitor M (6-24) involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of protein kinase inhibitor M (6-24) involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .
化学反応の分析
Types of Reactions
Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups such as halides or amines .
科学的研究の応用
Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of protein phosphorylation and the role of kinases in various biochemical pathways.
Biology: Employed in cell culture experiments to investigate the effects of kinase inhibition on cell growth, differentiation, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a therapeutic agent for diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Industry: Applied in the development of diagnostic assays and screening platforms for the identification of new kinase inhibitors
作用機序
Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- exerts its effects by binding to the active site of protein kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of malignant cell proliferation. The molecular targets of protein kinase inhibitor M (6-24) include various kinases involved in critical cellular processes, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .
類似化合物との比較
Similar Compounds
Pki (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- can be compared with other kinase inhibitors such as:
Imatinib: Targets Bcr-Abl kinase and is used in the treatment of chronic myeloid leukemia.
Gefitinib: Inhibits epidermal growth factor receptor (EGFR) and is used for non-small cell lung cancer.
Sorafenib: Targets multiple kinases, including RAF kinase, and is used for liver and kidney cancers
Uniqueness
What sets protein kinase inhibitor M (6-24) apart from these compounds is its specificity and potency against a unique set of kinases. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, protein kinase inhibitor M (6-24) may exhibit better pharmacokinetic properties, such as improved bioavailability and metabolic stability .
特性
CAS番号 |
136058-51-0 |
|---|---|
分子式 |
C97H153N31O29 |
分子量 |
2217.4 g/mol |
IUPAC名 |
(3S)-3-amino-4-[(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-1-cyclohexyl-4-(4H-imidazol-4-yl)-2-oxobutoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C97H153N31O29/c1-10-46(3)74(127-89(151)64(35-53-21-14-12-15-22-53)122-88(150)66(40-72(138)139)121-79(141)48(5)114-86(148)63(124-90(152)73(100)51(8)130)36-54-28-30-57(132)31-29-54)92(154)116-49(6)80(142)125-67(44-129)82(144)111-42-69(134)118-60(26-19-33-109-96(103)104)85(147)128-76(52(9)131)91(153)112-43-70(135)117-59(25-18-32-108-95(101)102)83(145)119-61(27-20-34-110-97(105)106)84(146)123-65(39-68(99)133)87(149)115-50(7)81(143)126-75(47(4)11-2)93(155)120-62(37-56-41-107-45-113-56)77(140)78(55-23-16-13-17-24-55)157-94(156)58(98)38-71(136)137/h12,14-15,21-22,28-31,41,45-52,55-56,58-67,73-76,78,129-132H,10-11,13,16-20,23-27,32-40,42-44,98,100H2,1-9H3,(H2,99,133)(H,111,144)(H,112,153)(H,114,148)(H,115,149)(H,116,154)(H,117,135)(H,118,134)(H,119,145)(H,120,155)(H,121,141)(H,122,150)(H,123,146)(H,124,152)(H,125,142)(H,126,143)(H,127,151)(H,128,147)(H,136,137)(H,138,139)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t46-,47-,48-,49-,50-,51+,52+,56?,58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76-,78?/m0/s1 |
InChIキー |
AKZKPAJMSKSYSH-FECDBLDFSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N |
同義語 |
18-D-Arg-24-Asp-cyclohexyl ester-PKi (6-24) PKi (6-24), D-Arg(18)-Asp(24)-cyclohexyl ester- PKi (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester- PKi(m) (6-24) protein kinase inhibitor M (6-24) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















